Treburon

Description

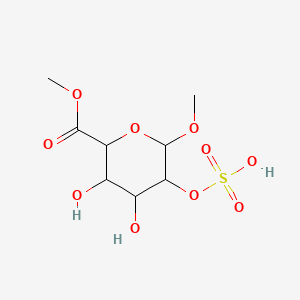

Structure

3D Structure

Properties

CAS No. |

50809-34-2 |

|---|---|

Molecular Formula |

C8H14O10S |

Molecular Weight |

302.26 g/mol |

IUPAC Name |

methyl 3,4-dihydroxy-6-methoxy-5-sulfooxyoxane-2-carboxylate |

InChI |

InChI=1S/C8H14O10S/c1-15-7(11)5-3(9)4(10)6(8(16-2)17-5)18-19(12,13)14/h3-6,8-10H,1-2H3,(H,12,13,14) |

InChI Key |

JLYIJXURSRVSOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)OC)O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Structural Elucidation and Chemical Classification of Treburon Within Biochemical Contexts

Identification as a Sulfated Poly-galacturonic Acid Methyl Ester Methyl Glycoside Derivative

Treburon is chemically identified as the sodium salt of sulfated polygalacturonic acid methyl ester methyl glycoside. environmentalchemistry.comgoogle.com This designation indicates a polymeric backbone derived from galacturonic acid units. Galacturonic acid is a sugar acid that is a primary component of pectin, a structural polysaccharide found in plant cell walls. fishersci.nochemodex.com

The core polygalacturonic acid structure in this compound undergoes several key modifications:

Methyl esterification: Carboxyl groups along the polygalacturonic acid chain are esterified with methyl groups. environmentalchemistry.comgoogle.comahajournals.org

Methyl glycosidation: The anomeric carbon is modified with a methyl group, forming a methyl glycoside. environmentalchemistry.comahajournals.org

Sulfation: Sulfate (B86663) groups are introduced onto the polysaccharide chain. environmentalchemistry.comgoogle.comahajournals.org This sulfation is a critical modification that imparts negative charges to the polymer.

This combination of a polygalacturonic acid backbone with methyl ester, methyl glycoside, and sulfate modifications defines the unique chemical structure of this compound. It is classified as a synthetic sulfated polysaccharide derivative. ahajournals.orgdss.go.th The PubChem database lists an entry for this compound with CID 3084947, providing a molecular formula of C8H14O10S and a SMILES string, which likely represents a repeating unit or a simplified structural depiction. uni.lu

Implications of Polymer Structure and Sulfation on Biological Activity and Interaction Modalities

The biological activity and interaction modalities of polysaccharides, including synthetic derivatives like this compound, are heavily influenced by their structural characteristics, particularly molecular weight, branching, and the presence and pattern of charged groups such as sulfates. e-algae.orgsemanticscholar.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.gov

Sulfation is a crucial modification that significantly impacts the biological functions of polysaccharides. e-algae.orgnih.govmdpi.comnih.govglycantherapeutics.com The introduction of sulfate groups confers a high density of negative charges to the polymer. These negative charges enable electrostatic interactions with positively charged molecules in biological systems, including proteins, enzymes, and other biomolecules. e-algae.org The degree of sulfation and the specific positions of the sulfate groups along the polysaccharide chain are known to play pivotal roles in determining the nature and strength of these interactions and, consequently, the biological activity. e-algae.orgnih.govglycantherapeutics.com

Comparative Structural Analysis with Endogenous Polysaccharides and Related Synthetic Analogues

Comparing the structure of this compound to endogenous polysaccharides and related synthetic analogues provides valuable context for understanding its properties.

A primary point of comparison is with heparin, an endogenous sulfated polysaccharide widely recognized for its anticoagulant activity. mdpi.comglycantherapeutics.com Both this compound and heparin are sulfated polysaccharides, and this compound has demonstrated heparin-like biological actions. ahajournals.orgdss.go.th However, their core structures differ. Heparin is composed of repeating disaccharide units typically consisting of sulfated and acetylated glucosamine (B1671600) and uronic acid (either glucuronic or iduronic acid). glycantherapeutics.com In contrast, this compound is based on a polygalacturonic acid backbone that is sulfated and also modified by methyl esterification and methyl glycosidation. environmentalchemistry.comgoogle.comahajournals.org While both polymers carry negative charges due to sulfation, the arrangement of the monosaccharide units, the types of linkages, and the specific patterns of sulfation and other modifications distinguish their structures.

Another relevant comparison is with the base polysaccharide structure, polygalacturonic acid, which is a component of pectin. fishersci.nochemodex.com Polygalacturonic acid consists of chains of α-(1→4)-linked D-galacturonic acid units. This compound is a derivative of this structure, incorporating sulfation, methyl esterification, and methyl glycosidation. environmentalchemistry.comgoogle.comahajournals.org These modifications introduce charged groups and alter the chemical nature of the polymer compared to the parent polygalacturonic acid, leading to distinct biological properties.

Studies on other sulfated polysaccharides, both natural (e.g., from seaweed) and synthetic, highlight the structure-activity relationships within this class of compounds. e-algae.orgnih.govmdpi.comnih.gov Variations in the type of monosaccharide units, glycosidic linkages, molecular weight, degree of sulfation, and the position of sulfate groups all contribute to diverse biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antiviral effects. e-algae.orgnih.govmdpi.comnih.gov Research on synthetic polymer analogues in various fields also emphasizes how modifications to polymer structure, such as the introduction of specific functional groups or changes in molecular weight, can tune biological activity and interaction with biological targets. semanticscholar.orgresearchgate.netnih.govnih.govnih.govmdpi.comrsc.orgliverpool.ac.uk By extension, the specific sulfation pattern and other modifications on the polygalacturonic acid backbone of this compound are responsible for its particular biological profile, differentiating it from both unmodified polygalacturonic acid and other sulfated polysaccharides like heparin.

Biochemical and Physiological Mechanisms of Action: Research Investigations

Exploration of Antagonistic Effects on Central Nervous System Depressants

Treburon has also been investigated for its ability to counteract the effects of central nervous system depressants, particularly barbiturates. ijpp.com

Studies in pigeons and rats have examined this compound's antibarbiturate action against commonly used barbiturates, including thiopentone sodium, pentobarbitone sodium, and phenobarbitone sodium. ijpp.com The reduction in the duration of anesthesia was used as an index of its antagonistic effect. ijpp.com this compound demonstrated a significant dose-related antibarbiturate effect against all three barbiturates studied. ijpp.com

The antibarbiturate action of this compound varied depending on the specific barbiturate (B1230296). Its effect was most pronounced against thiopentone anesthesia, occupied an intermediate position against pentobarbitone anesthesia, and was least effective against phenobarbitone anesthesia. ijpp.com this compound did not antagonize paraldehyde (B1678423) anesthesia and showed no analeptic effect in unanaesthetised animals. ijpp.com

The following table summarizes the effect of different doses of this compound on the duration of anesthesia induced by thiopentone, pentobarbitone, and phenobarbitone in experimental animals (data extracted from search result ijpp.com):

| Barbiturate | Barbiturate Dose | This compound Dose | Mean Duration of Anesthesia (Control) | Mean Duration of Anesthesia (with this compound) | Statistical Significance (P value) |

| Thiopentone Sodium | 20 mg/kg | 15 mg/kg | 36 min | Significantly reduced | <0.01 |

| Thiopentone Sodium | 20 mg/kg | 30 mg/kg | 36 min | Significantly reduced | <0.01 |

| Thiopentone Sodium | 20 mg/kg | 45 mg/kg | 36 min | Significantly reduced | <0.01 |

| Pentobarbitone Sodium | 30 mg/kg | 30 mg/kg | 102-109 min | Statistically significant reduction | <0.01 |

| Pentobarbitone Sodium | 30 mg/kg | 60 mg/kg | 102-109 min | Statistically significant reduction | <0.01 |

| Pentobarbitone Sodium | 30 mg/kg | 90 mg/kg | 102-109 min | Statistically significant reduction | <0.01 |

| Phenobarbitone Sodium | 100 mg/kg | 75 mg/kg | 171.7-172.0 min | Statistically significant reduction | <0.05 |

| Phenobarbitone Sodium | 100 mg/kg | 100 mg/kg | 171.7-172.0 min | Statistically significant reduction | <0.01 |

| Phenobarbitone Sodium | 100 mg/kg | 120 mg/kg | 171.7-172.0 min | Statistically significant reduction | <0.01 |

Note: The exact reduced duration values were not consistently provided in the text for all doses, but the statistical significance of the reduction was stated. ijpp.com

Barbiturates exert their depressant effects primarily by enhancing the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. pixorize.comuomustansiriyah.edu.iquomustansiriyah.edu.iqaddictioncenter.com They bind to GABA-A receptors, prolonging the duration that chloride channels remain open, leading to increased chloride influx and hyperpolarization of neurons, thus inhibiting neuronal firing. pixorize.comuomustansiriyah.edu.iq

Analysis of Neurological and Systemic Responses in Controlled Experimental Organisms

Studies utilizing controlled experimental organisms have investigated the effects of this compound administration, focusing on both central nervous system manifestations and broader systemic biochemical changes.

Observed Central Nervous System Effects (e.g., tremor, seizures, somnolence in feline models)

Investigations involving the injection of mepesulphate, identified as this compound, into the cerebral ventricles of cats have documented a range of central nervous system effects. These observed responses included the induction of tremor, salivation, tachypnoea, and vocalization described as loud calling. uni.luciteab.com Additionally, the administration resulted in brief periods of various forms of seizures. uni.luciteab.com Following these excitatory effects, a progressive reduction in spontaneous movements and the onset of somnolence were observed in the feline models. uni.lu

Postulated Physiological Sites of Action for Observed Effects

The observation of significant neurological effects, such as tremor and seizures, following the injection of this compound directly into the cerebral ventricles of cats suggests a central site of action within the brain for these responses. uni.luciteab.com While specific detailed physiological sites responsible for the observed feline CNS effects have been discussed in research, the precise mechanisms at a molecular level are not extensively detailed in the available literature. uni.lu In a separate line of research investigating this compound's antibarbiturate effects in rats and pigeons, it was suggested that its action might involve a specific mechanism that does not rely on general central nervous system stimulation, implying a potentially more targeted site of action related to the antagonism of barbiturate effects. indiamart.com However, it is important to note the species difference and the distinct context of antibarbiturate action compared to the direct excitatory and depressant CNS effects observed in feline models.

Systemic Biochemical Alterations in Response to this compound Administration in Research Studies

Beyond its neurological effects, research has also identified systemic biochemical alterations associated with this compound administration. Studies in humans have demonstrated a heparin-like action of this compound in effectively clearing alimentary lipemia. pharmakb.com This effect, observed after intravenous injection, was quantified by measuring the optical density of plasma, which served as an indicator of "physical" lipemia. pharmakb.com A significant reduction in plasma optical density was noted following this compound administration, indicating the clearing of lipids from the bloodstream. pharmakb.com

Table 1: Effect of Intravenous this compound on Alimentary Lipemia in Humans

| Subject Group | Condition Before this compound (Optical Density at 650 mμ) | Condition After this compound (Optical Density at 650 mμ) |

| Young Adults | Elevated (post-cream meal) | Significantly Reduced |

Note: Data summarized from research findings on the clearing of alimentary lipemia by this compound. pharmakb.com

Further research has indicated that this compound can prevent hemolysis in vivo in experimental settings. nih.gov The mechanism proposed for this anti-hemolytic action is the potential blocking of complement activity. nih.gov Additionally, in biochemical investigations utilizing liver and kidney homogenates, this compound has been noted to inhibit the activity of pancreatic RNase, suggesting an interaction at the enzymatic level. wikipedia.org

Metabolic Transformations and Environmental Degradation Pathways of Treburon

Environmental Fate and Persistence Research

Photolytic Degradation Processes

Additionally, the request for data tables and a list of all compound names mentioned cannot be fulfilled due to the lack of source material. If "Treburon" is a valid compound and an alternative name or identification number (such as a CAS number) is available, providing that information may allow for a successful literature search and subsequent article generation.

Leaching and Mobility Research in Terrestrial and Aquatic Matrices

The environmental mobility of Tebuthiuron, characterized by its potential to move within soil profiles and enter aquatic systems, is a critical aspect of its environmental fate. This mobility is primarily governed by its chemical properties, such as high water solubility, and its interactions with soil components. Research indicates that Tebuthiuron is a mobile compound, with its transport through soil and potential for runoff being significant pathways for its distribution in the environment epa.gov.

Terrestrial Mobility and Leaching

Tebuthiuron's movement in soil is significantly influenced by soil texture, organic matter content, and precipitation levels regulations.gov. Its high water solubility (2,500 mg/L) and low soil organic carbon-water partitioning coefficient (Koc), reported to be around 80, signify a low affinity for soil particles and a high potential for leaching scielo.brscielo.brillinois.eduresearchgate.net. Consequently, Tebuthiuron is known to leach through the soil and has the potential to contaminate groundwater, particularly in areas with permeable soils and shallow water tables epa.gov.

The primary factors that decrease Tebuthiuron's mobility are higher clay and organic matter content in the soil, which enhance its adsorption regulations.govscielo.brcambridge.org. Studies have shown that in soils with low organic matter and low clay content, the mobility of Tebuthiuron is greater cambridge.org. For instance, one comparative study found that Tebuthiuron leached up to a depth of 25 cm in loamy sand soil, whereas in clay soil, leaching was limited to 10 cm. This difference is attributed to the higher sorption of the herbicide in the clay soil researchgate.net. Another study reported that the deepest detected movement in a soil profile was 24 inches (approximately 61 cm) over a two-year period, following a total of 91 inches of precipitation regulations.gov.

Soil column studies have further elucidated the impact of soil type and water flow on Tebuthiuron's mobility. In a Lakeland loamy sand, Tebuthiuron was found to be highly mobile, with significantly more leaching occurring under saturated flow conditions compared to unsaturated flow cambridge.org. Conversely, in soils with higher organic carbon and clay content, Tebuthiuron sorption is higher, which reduces its residual activity in the soil solution scielo.brscielo.br.

| Soil Type | Key Finding | Reference Study Detail | Citation |

|---|---|---|---|

| Loamy Sand Soil | Leaching observed up to 25 cm depth. | Demonstrates high mobility due to low sorption. | researchgate.net |

| Clay Soil | Leaching limited to 10 cm depth. | Higher sorption compared to loamy sand, restricting movement. | researchgate.net |

| Soil with 0.3% Organic Matter | Less than 1% of Tebuthiuron was adsorbed after desorption extractions. | Illustrates very high mobility in low organic matter soils. | cambridge.org |

| Soil with 4.8% Organic Matter | 40% of Tebuthiuron remained adsorbed after desorption extractions. | Shows significant retention and lower mobility in high organic matter soils. | cambridge.org |

| General Field Study | Deepest reported movement was 24 inches (approx. 61 cm) over 2 years. | Occurred after 91 inches of total precipitation, highlighting the role of rainfall. | regulations.gov |

Aquatic Mobility and Runoff

Given its high water solubility and low adsorption to soil, Tebuthiuron can be transported from application sites to surface water bodies via runoff epa.gov. Studies have confirmed that Tebuthiuron is transported in runoff water, though the concentrations and total amounts are generally small, with one study noting a maximum of 2% of the total applied amount being removed in runoff regulations.gov. Once in an aquatic environment, fugacity modeling predicts that the vast majority (99.7%) of Tebuthiuron will partition into the water phase ccme.ca.

The persistence of Tebuthiuron in aquatic systems is influenced by photodegradation and microbial degradation, while hydrolysis is not considered a major fate process ccme.ca. The compound is persistent in both soil and aquatic environments but does not tend to bioaccumulate significantly in aquatic organisms wa.gov. Despite this, its presence in water poses a risk to aquatic plants due to its mechanism of inhibiting photosynthesis ccme.ca. Research in Australia has detected Tebuthiuron in runoff at average concentrations of 103 μg/L in the 100 days following application, with the majority being in the dissolved phase nih.gov.

| Property | Value | Implication for Mobility | Citation |

|---|---|---|---|

| Water Solubility | 2,500 mg/L (at 20-25°C) | High; facilitates transport in water and leaching. | scielo.brillinois.educcme.ca |

| Soil Adsorption Coefficient (Koc) | ~80 mL/g | Low; indicates weak binding to soil organic matter and high mobility. | scielo.brscielo.brillinois.eduresearchgate.net |

| Octanol-Water Partition Coefficient (log Kow) | 1.79 | Low; suggests low potential for bioaccumulation in organisms. | ccme.ca |

| Vapor Pressure | Extremely low | Low potential for loss to the atmosphere via volatilization. | regulations.gov |

Advanced Research Methodologies and Analytical Approaches Utilized in Treburon Studies

Spectrophotometric and Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Spectrophotometry and chromatography are fundamental analytical techniques widely applied in the study of chemical compounds, including complex molecules like Treburon. Spectrophotometry measures the absorption or transmission of light through a sample, allowing for the quantitative analysis of substances that absorb light at specific wavelengths. pharmakb.comopenanesthesia.org This technique is valued for its simplicity and cost-effectiveness. pharmakb.com In studies investigating the effects of this compound on alimentary lipemia, spectrophotometry was utilized to measure the turbidity of plasma samples. wikipedia.org Optical density measurements at 650 mμ (650 nm) served as a satisfactory measure of "physical" lipemia, demonstrating the application of spectrophotometry in assessing biological changes influenced by this compound. wikipedia.org

Chromatography, on the other hand, is primarily a separation technique used to isolate components within a mixture based on their differential interactions with a stationary and a mobile phase. nih.gov Various forms of chromatography exist, and when coupled with detection methods like spectrometry, they provide powerful tools for identification and quantification. nih.gov While specific detailed applications of advanced chromatographic techniques like HPLC-MS/MS directly for this compound metabolite profiling were not extensively detailed in the search results, paper chromatography was mentioned in the context of studying polyhexuronic acid esters, a class of compounds similar to this compound. ekt.gr This indicates the historical and potential application of chromatographic methods for separating and analyzing this compound and its related substances or potential metabolites. The combination of chromatography and spectrometry enhances the identification and quantification of compounds, offering increased sensitivity and specificity in complex samples. nih.gov

Application of In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

In vitro and ex vivo model systems play a vital role in dissecting the mechanisms by which compounds like this compound interact with biological components at a cellular or tissue level. In vitro studies involve experiments conducted in a controlled environment outside of a living organism, such as cell cultures or biochemical assays. Ex vivo studies utilize tissues or organs removed from an organism, allowing for the investigation of responses in a more complex, yet still controlled, setting compared to in vivo studies.

Research on anticoagulants and heparinoids, chemically similar to this compound, has utilized in vitro approaches to study their effects. For instance, in vitro studies have shown that some anticoagulants can prevent hemolysis caused by antibodies, likely due to their anticomplementary activity. ctdbase.orgciteab.com While direct detailed in vitro studies specifically on this compound's mechanistic interactions were not prominently featured, the use of such models is a standard approach for understanding the biochemical and cellular effects of compounds with biological activity, such as those affecting coagulation or lipid metabolism, areas where this compound has been investigated. Ex vivo models, such as cultured tissue explants, are valuable for reproducing in vivo biological effects under controlled laboratory conditions, allowing for detailed mechanistic investigations. These systems provide a bridge between in vitro biochemical assays and complex in vivo studies.

Utilization of Animal Models in Pharmacological and Physiological Research

Studies on this compound have employed animal models to investigate its biological activities. For example, pigeons and white rats were used to examine the antibarbiturate activity of this compound. These studies involved administering this compound and assessing its effect on the duration of anaesthesia induced by barbiturates like thiopentone, pentobarbitone, and phenobarbitone. The research demonstrated a significant dose-related antibarbiturate effect of this compound in these animal models. Rabbits have also been utilized in studies involving this compound, specifically in the context of experimental hemolytic anemias, where the effects of anticoagulants and heparinoids on red blood cell destruction were investigated. ctdbase.org These animal studies provide crucial data on the in vivo effects and potential pharmacological actions of this compound.

Emerging Methodologies for Investigating Complex Biochemical Interactions

The field of biochemical research is constantly evolving, with new methodologies emerging to provide deeper insights into the complex interactions of chemical compounds within biological systems. While specific cutting-edge techniques applied directly to this compound were not highlighted in the search results, the study of complex molecules like sulfated polysaccharides can benefit from advanced approaches.

Emerging methodologies in chemical and biological analysis include hyphenated techniques that combine separation methods with advanced detection, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for identifying and quantifying compounds and their metabolites in complex biological matrices. nih.gov Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to study the binding kinetics and thermodynamics of interactions between compounds and biomolecules. nih.gov The application of such advanced methodologies holds potential for a more comprehensive understanding of how this compound interacts with its biological targets, its metabolic fate, and its influence on intricate biochemical pathways.

Future Directions and Unexplored Avenues in Treburon Research

Re-evaluation of Treburon's Biochemical Properties for Novel Academic Applications (e.g., as a research tool)

A critical re-evaluation of this compound's biochemical properties is essential to uncover novel academic applications. While some historical references link this compound to studies involving ribonuclease activity and potential interactions with clotting mechanisms researchgate.netkarger.com, a comprehensive understanding of its molecular targets, enzymatic interactions, and cellular effects is still needed. Future research could focus on:

Identifying specific protein binding partners: Utilizing techniques like pull-down assays and mass spectrometry to identify proteins that directly interact with this compound.

Investigating enzymatic modulation: Assessing this compound's potential to activate or inhibit a broader range of enzymes beyond those historically studied. This could involve high-throughput screening of enzyme panels.

Exploring effects on cellular pathways: Studying how this compound influences key cellular processes such as signal transduction, metabolic pathways, and gene expression using techniques like transcriptomics and proteomics.

Developing this compound as a probe: If specific and reversible interactions are identified, this compound could be modified to serve as a biochemical probe for studying protein function or cellular processes.

Understanding these fundamental biochemical interactions could position this compound as a valuable tool in various academic research disciplines.

Investigation of Potential this compound-Related Compounds with Modified Biochemical Profiles

The exploration of this compound-related compounds, or derivatives, with tailored biochemical profiles represents a significant future direction. By modifying the structure of this compound, researchers could potentially enhance desired properties or mitigate undesirable ones. This could involve:

Synthesis of structural analogs: Creating compounds with subtle variations in the sugar moiety, sulfate (B86663) group, or methyl esters to study the impact on biochemical activity.

Glycosylation modifications: Altering or adding different sugar units to the this compound structure, as glycosylation is known to significantly impact the biological properties of many molecules.

Sulfate group modifications: Investigating the effect of altering the position or number of sulfate groups, given the importance of sulfation in various biological interactions.

Ester modifications: Synthesizing derivatives with different ester groups to explore variations in stability, solubility, and potential cellular uptake.

The goal of this research would be to develop a library of this compound analogs with a range of biochemical activities, potentially leading to compounds with improved specificity or novel functions for research or other applications.

Development of Advanced Analytical Techniques for Comprehensive Characterization of this compound and Its Derivatives

Comprehensive characterization of this compound and its potential derivatives necessitates the development and application of advanced analytical techniques. Given the complexity of such molecules, a multi-modal analytical approach is crucial. Future efforts should focus on:

High-resolution mass spectrometry (HRMS): Utilizing advanced HRMS techniques, such as Orbitrap or FT-ICR MS, for precise mass determination and structural elucidation of this compound and its metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy: Applying advanced NMR techniques, including 2D NMR methods, to gain detailed information about the three-dimensional structure and conformation of this compound and its derivatives. nih.gov

Chromatographic techniques: Developing highly sensitive and selective chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors, for the separation and quantification of this compound in complex matrices. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) could also be explored for analyzing potential volatile derivatives or degradation products. semanticscholar.org

Capillary Electrophoresis (CE): Exploring the application of CE for separating and characterizing charged species of this compound and its derivatives based on their electrophoretic mobility. nih.gov

** hyphenated techniques:** Combining different analytical techniques, such as LC-MS/MS or GC-MS, to provide more comprehensive information about the composition and structure of samples containing this compound. mdpi.com

These advanced techniques will be vital for ensuring the purity, identity, and stability of this compound and its related compounds used in research.

Systems Biology Approaches to Map this compound's Influence on Metabolic Networks

Applying systems biology approaches is crucial for understanding how this compound interacts with and influences complex metabolic networks within biological systems. researchgate.netnih.govnih.gov This involves integrating data from various "omics" technologies to create comprehensive models. Future research directions include:

Metabolomic profiling: Using advanced mass spectrometry-based metabolomics to quantify changes in a wide range of metabolites in response to this compound exposure. This can help identify affected metabolic pathways.

Transcriptomic analysis: Analyzing gene expression profiles to understand how this compound affects the transcription of genes encoding metabolic enzymes and transporters.

Proteomic analysis: Quantifying protein levels, particularly those involved in metabolism, to assess the impact of this compound on metabolic enzyme abundance.

Constraint-based metabolic modeling: Utilizing computational models of metabolic networks to simulate the effects of this compound and predict changes in metabolic fluxes. embopress.orgd-nb.info

Integration of multi-omics data: Developing computational frameworks to integrate data from metabolomics, transcriptomics, and proteomics to build a holistic picture of this compound's impact on cellular metabolism. nih.gov

Environmental Remediation Research and Management Strategies Related to this compound and Its Degradates

Given that chemical compounds can enter the environment, research into the environmental fate, remediation, and management of this compound and its potential degradates is a critical future direction. restorical.comminarjournal.com This includes understanding its persistence, mobility, and potential toxicity in different environmental compartments. Future research should focus on:

Environmental monitoring: Developing sensitive analytical methods to detect and quantify this compound in environmental matrices such as water, soil, and air. semanticscholar.org

Degradation studies: Investigating the abiotic and biotic degradation pathways of this compound in the environment. This includes studying hydrolysis, photolysis, and microbial degradation. minarjournal.combiocycle.netenviro.wiki

Identification of degradates: Characterizing the chemical structures of this compound's degradation products, as these may have different environmental properties and toxicities.

Bioremediation strategies: Exploring the potential of microorganisms or plants to degrade or remove this compound from contaminated sites. minarjournal.comenviro.wikiresearchgate.net This could involve identifying naturally occurring microbes or developing bioaugmentation or biostimulation approaches. minarjournal.combiocycle.net

Adsorption and transport studies: Assessing how this compound interacts with soil and sediment particles and how it is transported in water systems.

Development of management strategies: Based on the understanding of its environmental fate, developing strategies for preventing or mitigating this compound contamination.

Understanding the environmental behavior of this compound is essential for assessing potential ecological risks and developing effective strategies for environmental protection and remediation.

Q & A

Q. Q1. What standardized methodologies are recommended for characterizing Treburon’s physicochemical properties (e.g., solubility, stability) in preclinical studies?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) for structural validation .

- Stability studies should follow ICH guidelines under controlled temperature/humidity conditions, with degradation products quantified via mass spectrometry .

- Key parameters: pKa, logP, thermal stability (DSC/TGA), and photostability (ICH Q1B).

Q. Q2. How can researchers design dose-response experiments for this compound to establish its therapeutic window in cell-based assays?

Methodological Answer:

Q. Q3. What statistical approaches are optimal for analyzing this compound’s pharmacokinetic data in animal models?

Methodological Answer:

- Non-compartmental analysis (NCA) for AUC, Cmax, and half-life.

- For nonlinear kinetics, employ compartmental modeling (e.g., WinNonlin) .

- Address outliers using Grubbs’ test or robust regression .

Advanced Research Questions

Q. Q4. How can computational models predict this compound’s off-target interactions while minimizing false positives in silico?

Methodological Answer:

- Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding affinities .

- Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Data contradiction tip: Cross-check results with ChEMBL or PubChem bioactivity data to resolve discrepancies .

Q. Q5. What experimental strategies address conflicting reports on this compound’s mechanism of action (MOA) across in vitro vs. in vivo models?

Methodological Answer:

- Conduct systematic reviews (PRISMA guidelines) to identify bias in existing studies .

- Design head-to-head experiments under identical conditions (e.g., cell lines, animal strains) with orthogonal assays (e.g., CRISPR knockouts, phosphoproteomics) .

- Use PICO framework to define Population (cell type), Intervention (dose), Comparison (vehicle control), Outcome (MOA markers) .

Q. Q6. How can researchers optimize this compound’s formulation to enhance bioavailability without altering its pharmacodynamics?

Methodological Answer:

- Screen excipients (e.g., cyclodextrins, lipid nanoparticles) via DOE (design of experiments) .

- Assess bioavailability using Caco-2 cell monolayers for permeability and in vivo PK studies in rodents.

- Monitor pharmacodynamics via biomarker panels (e.g., ELISA, flow cytometry) .

Data Analysis & Reproducibility

Q. Q7. What protocols ensure reproducibility in this compound’s cytotoxicity assays across laboratories?

Methodological Answer:

Q. Q8. How should researchers handle batch-to-batch variability in this compound synthesis during structure-activity relationship (SAR) studies?

Methodological Answer:

- Implement QC/QA checks (HPLC purity ≥98%, NMR confirmation) for each batch .

- Apply multivariate analysis (PCA or PLS) to correlate impurity profiles with biological activity .

Ethical & Feasibility Considerations

Q. Q9. What ethical frameworks apply to this compound studies involving human-derived primary cells or tissues?

Methodological Answer:

Q. Q10. How can researchers balance innovation and feasibility when exploring this compound’s applications in novel disease models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.